molecular formula C12H16N2OS B2742291 3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034374-59-7

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2742291
CAS RN: 2034374-59-7
M. Wt: 236.33
InChI Key: CYWYVOLEIMLIDN-UHFFFAOYSA-N
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Description

“3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.33. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . For instance, the FT-IR (ATR) spectrum of a similar compound, N-(thiophen-2-ylmethyl)furan-2-carboxamide, shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), and 1530 cm−1 (C−N stretching vibration with the N−H bending vibration Amide II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” can be inferred from its molecular structure. For instance, it is likely to have a light yellow color and a melting point between 100–102°C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones involve reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, demonstrating a method to prepare a series of carboxamides. This process includes base-catalysed ring closure reactions to give the corresponding 4,5-dihydro-1H-imidazol-5-ones, with further N-methylation and N-benzylation steps to prepare 1-alkyl derivatives. These derivatives were studied for potential substitution reactions, highlighting the complexity of reactions involving similar structural moieties (Sedlák et al., 2008).

Biological Activities

  • Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited significant DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

  • Two thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities, with their molecular conformation being locked by an intramolecular N-H⋯N hydrogen bond, removing conformational flexibility. This study provides insights into the structure-activity relationships of similar compounds (Vasu et al., 2003).

Electronic Structure and Synthesis

  • The electronic structure, novel synthesis, and interaction analysis of 6-oxopiperidine-2-carboxylic acid derivatives, with emphasis on O-H⋯O and C-H⋯O interactions in the crystal structures, were explored. These findings contribute to the understanding of molecular interactions and electronic properties of carboxamide derivatives, which are crucial for designing compounds with specific biological activities (Vrabel et al., 2014).

Future Directions

Piperidine derivatives, including “3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide”, have potential for further development in the field of drug discovery due to their importance in the pharmaceutical industry . Future research could focus on exploring their synthesis, biological activity, and potential applications in more detail.

properties

IUPAC Name

3-methylidene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-10-4-2-6-14(9-10)12(15)13-8-11-5-3-7-16-11/h3,5,7H,1-2,4,6,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWYVOLEIMLIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

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